1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 54609-18-6
VCID: VC21485000
InChI: InChI=1S/C14H17NO/c1-4-16-14-9-7-13(8-10-14)15-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)N2C(=CC=C2C)C
Molecular Formula: C14H17NO
Molecular Weight: 215.29g/mol

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 54609-18-6

Cat. No.: VC21485000

Molecular Formula: C14H17NO

Molecular Weight: 215.29g/mol

* For research use only. Not for human or veterinary use.

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole - 54609-18-6

Specification

CAS No. 54609-18-6
Molecular Formula C14H17NO
Molecular Weight 215.29g/mol
IUPAC Name 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole
Standard InChI InChI=1S/C14H17NO/c1-4-16-14-9-7-13(8-10-14)15-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3
Standard InChI Key ZDIOYIPJINVOQA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=CC=C2C)C
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=CC=C2C)C

Introduction

Synthetic Pathways and Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole likely follows similar pathways to those established for related pyrrole derivatives. A common synthetic route for similar compounds involves the condensation reaction between a substituted aniline and a 1,4-diketone.

By analogy with the synthesis of related compounds, 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole could potentially be prepared through the reaction of 4-ethoxyaniline with 2,5-hexanedione in the presence of an acid catalyst, similar to the documented synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole . This synthetic approach typically involves refluxing the reaction mixture in acetic acid, followed by cooling, precipitation, and purification steps .

The general reaction mechanism involves:

  • Nucleophilic attack by the aniline nitrogen on one of the carbonyl carbons of the diketone

  • Cyclization through reaction with the second carbonyl group

  • Dehydration to form the pyrrole ring

This Paal-Knorr pyrrole synthesis represents one of the most direct and efficient methods for preparing substituted pyrroles and has been widely employed for synthesizing structurally similar compounds .

Structure-Activity Relationships

The pyrrole core contributes aromatic character and electron density, while the 4-ethoxyphenyl substituent at the nitrogen position influences the electron distribution within the molecule. The presence of methyl groups at positions 2 and 5 further affects the electronic properties and steric environment of the pyrrole ring.

Similar pyrrole derivatives have demonstrated various biological activities, suggesting that the structure of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole may confer potential biological properties. For instance, related compounds with similar structural frameworks have shown antimicrobial and other pharmacological activities .

Materials Science Applications

Beyond pharmaceutical applications, 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole and related compounds may find utility in materials science. The pyrrole scaffold has been extensively used in the development of conducting polymers, electronic materials, and optical sensors.

Chemical Reactivity and Functionalization

The pyrrole ring in 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole presents opportunities for further functionalization, particularly at the unsubstituted positions (positions 3 and 4). Related compounds have been successfully functionalized at these positions to introduce various groups, including formyl groups as seen in 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Research Gaps and Future Directions

Despite the potential applications of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, significant research gaps remain in our understanding of this compound. These gaps represent opportunities for future investigation:

  • Comprehensive characterization of physical and chemical properties

  • Optimization of synthetic pathways to improve yield and purity

  • Systematic evaluation of biological activities, particularly antimicrobial potential

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs

  • Exploration of applications in materials science, including potential use in electronic or optical materials

Addressing these research gaps would significantly enhance our understanding of this compound and potentially unveil novel applications in pharmaceutical research, materials science, or other fields.

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